REACTION_CXSMILES
|
C1C=C(SSC2N=CC=CC=2)N=CC=1.C(N(CC)CC)C.[SH:22][CH2:23][C:24]([OH:26])=[O:25].[CH2:27]([SH:31])[CH:28]([CH3:30])[CH3:29]>O1CCCC1.CCOCC>[CH2:27]([S:31][S:22][CH2:23][C:24]([OH:26])=[O:25])[CH:28]([CH3:30])[CH3:29]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC(=C1)SSC2=CC=CC=N2
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
washing three times with 1N aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted into 10% aqueous NaOH
|
Type
|
WASH
|
Details
|
The aqueous phase was washed twice with ether
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |